(2S)-2,3-Dihydropyridine-2-carboxylic acid

Vue d'ensemble

Description

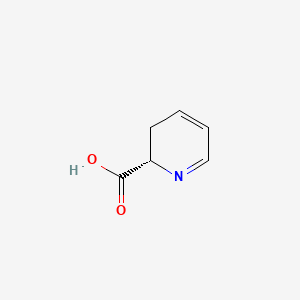

(2S)-2,3-Dihydropyridine-2-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a pyridine ring that is partially saturated, meaning it contains both single and double bonds. The (2S) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydropyridine-2-carboxylic acid typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine-2-carboxylic acid under specific conditions to achieve the desired dihydropyridine structure. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2,3-Dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine-2-carboxylic acid.

Reduction: Piperidine-2-carboxylic acid.

Substitution: Various N-substituted dihydropyridine derivatives.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of (2S)-2,3-dihydropyridine-2-carboxylic acid often involves the transformation of readily available precursors through various chemical reactions. For instance, the compound can be synthesized from α,β-unsaturated aldehydes or ketones in the presence of specific reagents that facilitate the formation of the dihydropyridine ring structure.

Key Synthetic Methods:

- Condensation Reactions: Utilizing α-halo-β-keto esters and ammonium salts to yield functionalized derivatives.

- Decarboxylation Techniques: The compound can also be derived from functionalized 2-pyridone-3-carboxylic acids through decarboxylation reactions, enhancing its utility in various applications .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A set of novel dihydropyridine carboxylic acids demonstrated significant cytotoxic activity against cancer cell lines, suggesting their role in combating multidrug resistance in tumors. In silico studies indicated that certain derivatives could interact effectively with proteins involved in apoptosis pathways, such as PARP-1 .

Metabolic Disorders

Compounds related to this compound have been identified as agonists for TGR5 (G protein-coupled bile acid receptor), making them potential therapeutic agents for conditions like Type 2 diabetes and associated metabolic disorders. These compounds can modulate metabolic pathways with minimal systemic exposure, thereby enhancing safety profiles for chronic administration .

Agricultural Applications

The derivatives of this compound are also valuable in agricultural chemistry. They serve as intermediates for synthesizing herbicidal compounds that exhibit effective weed control mechanisms. The structural modifications on the pyridine ring can lead to enhanced herbicidal activity against specific plant species .

Structure-Activity Relationship Analysis

A case study involving structure-activity relationship (SAR) analyses demonstrated how variations in the chemical structure of this compound derivatives influenced their biological activities. By systematically altering substituents on the pyridine ring, researchers were able to identify compounds with improved potency and selectivity against target enzymes associated with cancer and metabolic diseases .

Pharmacological Studies

In pharmacological studies, several derivatives were evaluated for their effectiveness as potential drugs targeting specific biological pathways. The findings suggested that modifications to the carboxylic acid group significantly impacted the pharmacokinetic properties and overall efficacy of these compounds in preclinical models .

Mécanisme D'action

The mechanism of action of (2S)-2,3-Dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by acting as an inhibitor or activator of certain enzymes, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-carboxylic acid: The fully aromatic counterpart of (2S)-2,3-Dihydropyridine-2-carboxylic acid.

Piperidine-2-carboxylic acid: The fully saturated analog.

Nicotinic acid: Another pyridine derivative with similar structural features.

Uniqueness

This compound is unique due to its partial saturation and specific stereochemistry, which confer distinct chemical and biological properties

Activité Biologique

(2S)-2,3-Dihydropyridine-2-carboxylic acid, a member of the dihydropyridine family, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound can be synthesized through various methods. One notable approach involves the electrocarboxylation of substituted dihydropyridines, which enhances the biological activity of the resulting compounds. For instance, compounds synthesized via this method exhibited increased resistance against microbial strains such as E. coli and S. aureus due to the introduction of carboxylic acid groups .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of dihydropyridine derivatives, including this compound. A set of sixteen novel derivatives was tested for cytotoxic activity against various cancer cell lines, including human glioblastoma (U251) and colorectal adenocarcinoma (HCT-15). Notably, compounds 3a and 3b exhibited IC50 values of 7.94 μM and 9.24 μM respectively against HCT-15 cells .

The mechanism of action appears to involve the induction of apoptosis through interaction with proteins related to apoptotic pathways, such as PARP-1 . This suggests that these compounds could serve as promising candidates for further development in cancer therapeutics.

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. A study reported that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated enhanced activity against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as broad-spectrum antimicrobial agents .

3.1 Cytotoxicity Evaluation

In a recent study focusing on the synthesis and cytotoxic evaluation of dihydropyridine derivatives, compounds were tested using the sulforhodamine B (SRB) assay across multiple cancer cell lines . The results indicated that modifications to the dihydropyridine structure could significantly enhance cytotoxic effects, suggesting that further structural optimization may yield even more potent anticancer agents.

3.2 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound derivatives and target proteins involved in cancer progression . These studies revealed critical binding interactions that could inform future drug design strategies aimed at enhancing efficacy and reducing side effects.

4. Summary Table of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cell Lines | IC50 Values | Mechanism of Action |

|---|---|---|---|---|

| Anticancer | 3a, 3b | U251 (glioblastoma), HCT-15 | 7.94 μM, 9.24 μM | Induction of apoptosis via PARP-1 interaction |

| Antimicrobial | Various | E. coli, S. aureus, etc. | Not specified | Disruption of bacterial cell wall integrity |

5. Conclusion

The biological activity of this compound demonstrates significant promise in both anticancer and antimicrobial applications. Ongoing research into its mechanisms of action and structural modifications could pave the way for new therapeutic options in treating various diseases.

Propriétés

IUPAC Name |

(2S)-2,3-dihydropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,4-5H,3H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQNOLWZUGAMFT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC=N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663785 | |

| Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178561-32-5 | |

| Record name | (2S)-2,3-Dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.